![molecular formula C18H18ClN3O5S B2402250 (6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone CAS No. 848373-15-9](/img/structure/B2402250.png)
(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C18H18ClN3O5S and its molecular weight is 423.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
One study details the synthesis and characterization of novel pyridine derivatives, highlighting the antimicrobial activity of these compounds against bacteria and fungi. These derivatives were synthesized using a multi-step process, starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to the creation of pyridin-3-yl methanone compounds with potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Another study involved the thermal, optical, etching, and structural studies of a closely related compound, providing insights into its structural properties through single-crystal X-ray diffraction. The study also conducted theoretical calculations to support the experimental findings, offering a comprehensive understanding of the compound's molecular structure (Karthik et al., 2021).
Biological Activity and Applications
Research into the molecular interaction of similar piperidin-1-yl methanone derivatives with the CB1 cannabinoid receptor has revealed their potential as antagonists. This insight is crucial for the development of therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
Additionally, the synthesis and biological screening of new pyridine derivatives have been documented, where various amide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. This research underscores the potential of these compounds in the development of new antimicrobial agents (Patel & Agravat, 2008).
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c19-17-4-1-13(12-20-17)18(23)21-5-7-22(8-6-21)28(24,25)14-2-3-15-16(11-14)27-10-9-26-15/h1-4,11-12H,5-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTUCEROVFHATA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

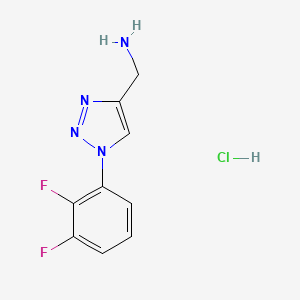
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2402169.png)
![4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2402170.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2402172.png)
![6-Fluoro-N-[3-(oxan-4-ylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2402176.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2402178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)
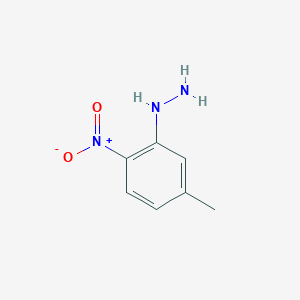
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)
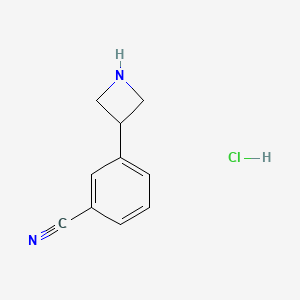
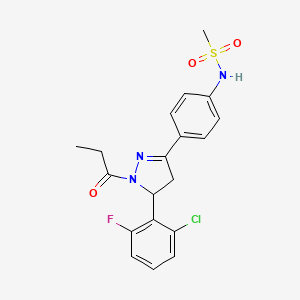
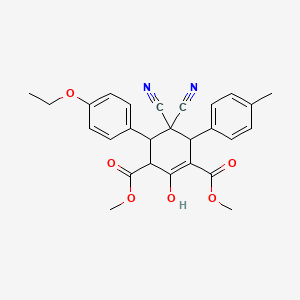
![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)
